molecular formula C12H18ClNO2 B613036 (S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride CAS No. 161879-12-5

(S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride

Cat. No. B613036
CAS RN: 161879-12-5
M. Wt: 207,27*36,46 g/mole
InChI Key: CBYKTKOQAVJTOU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a derivative of phenylglycine, which is an amino acid with a phenyl ring bonded to the alpha-carbon of glycine .


Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride” can be represented by the SMILES string COC(=O)C@HN.Cl . This indicates that the molecule contains a phenyl ring (C1=CC=CC=C1), an amino group (N), a carboxyl group (C(=O)O), and a methyl group (CH3), all attached to a central carbon atom .

Scientific Research Applications

Chemical Synthesis

H-Phg-OtBu.HCl is a glycine derivative . Glycine derivatives are often used in the synthesis of a wide range of organic compounds. They can act as building blocks in the creation of more complex molecules for research and industrial applications.

Drug Delivery

Peptide-based hydrogels (PHGs), which H-Phg-OtBu.HCl could potentially be used to create, are suitable for biological, biomedical, and biotechnological applications, such as drug delivery . They can be designed to respond to specific stimuli, enabling controlled release of therapeutic agents.

Diagnostic Tools

PHGs can also be used as diagnostic tools for imaging . The properties of these hydrogels can be tailored to enhance contrast in medical imaging techniques, aiding in the diagnosis of various conditions.

Tissue Engineering

The biocompatibility of PHGs makes them suitable for use in tissue engineering . They can provide a supportive 3D scaffold for cell growth and tissue regeneration.

Biotechnology

In the field of biotechnology, PHGs can be used in the encapsulation of enzymes, cells, or other bioactive molecules . This can protect the encapsulated materials from degradation, extend their lifespan, and allow for their controlled release.

Mechanism of Action

Target of Action

H-Phg-OtBu.HCl is a derivative of glycine , an amino acid . Amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes. The primary targets of H-Phg-OtBu.HCl are likely to be proteins or enzymes that interact with glycine or its derivatives.

Mode of Action

Glycine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of H-Phg-OtBu.HCl’s action are likely to be diverse, given the wide range of processes in which glycine and its derivatives are involved. These effects could include modulation of hormone secretion, energy supply during physical activity, cognitive performance under stress, and protection against muscle damage .

properties

IUPAC Name

tert-butyl (2S)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYKTKOQAVJTOU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662684
Record name tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161879-12-5
Record name tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Phenylglycine tert-butyl ester hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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